molecular formula C15H14O3S B018791 Modafinil Acid CAS No. 63547-24-0

Modafinil Acid

Cat. No. B018791
CAS RN: 63547-24-0
M. Wt: 274.3 g/mol
InChI Key: QARQPIWTMBRJFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Modafinil involves condensation reactions starting from diphenylmethanol and 2-mercaptoacetic acid to yield 2-(benzhydrylsulfanyl)acetic acid. This compound then undergoes oxidation with H2O2, chlorination with SOCl2, and amination, achieving an overall yield of approximately 74% (Li Qin-geng, 2010). Additionally, modafinil derivatives have been synthesized via condensation of acid and propargyl alcohol, followed by 1,3-dipolar cycloaddition reactions, showcasing moderate effects in suppressing LPS-induced NO generation in vitro (Jae-chul Jung et al., 2011).

Molecular Structure Analysis

The molecular structure of Modafinil and its derivatives, such as Modafinil Acid, features a diphenylmethylsulfinyl acetamide core. The complexity of this structure facilitates a variety of chemical reactions and properties. For instance, X-ray crystallographic analysis has been used to determine the absolute configuration of modafinil's enantiomers, highlighting the R configuration of (−)-(diphenylmethanesulfinyl)acetic acid (T. Prisinzano et al., 2004).

Chemical Reactions and Properties

Modafinil Acid undergoes various chemical reactions, including sulfoxidation, which is crucial for its biological activity. For example, enzymatic synthesis using chloroperoxidase has enabled the enantioselective sulfoxidation of 2-(diphenylmethylthio) acetamide to produce (R)-modafinil with high yield and enantiomeric excess, indicating the importance of stereochemistry in its activity (F. Gao et al., 2015).

Physical Properties Analysis

The physical properties of Modafinil Acid, such as solubility and crystallization behavior, have been studied to enhance its synthesis and application. For instance, preferential crystallization of modafinic acid has shown substantial yield improvements, demonstrating the significance of physical properties in the drug's synthesis process (Nicolas Wermester et al., 2008).

Chemical Properties Analysis

The chemical properties of Modafinil Acid, including its reactivity and interaction with various chemical agents, are central to its application and effectiveness. Studies on the synthesis and biological activity of Modafinil derivatives have explored how changes in chemical structure affect biological activity, providing insight into the drug's chemical properties and potential for therapeutic use (Jae-chul Jung et al., 2012).

Scientific Research Applications

  • Cognitive Enhancement in Healthy Individuals : Modafinil enhances executive function, attention, and learning in healthy non-sleep-deprived humans, particularly with more complex assessments. It significantly enhances performance on digit span, visual pattern recognition memory, spatial planning, and reaction time, making subjects more alert, attentive, and energetic (Battleday & Brem, 2016); (Turner et al., 2002).

  • Wakefulness and Arousal : Modafinil may promote wakefulness by activating specific regions in the brain such as the tuberomammillary nucleus and orexin neurons. These regions are implicated in the promotion of normal wakefulness (Scammell et al., 2000).

  • Neurotransmitter Modulation : Modafinil enhances wakefulness by modulating neurotransmitter activities, including dopamine, norepinephrine, and serotonin transporters (Madras et al., 2006).

  • Potential in Parkinson’s Disease Treatment : Modafinil improves motor impairment in a rat model of Parkinson’s Disease, possibly through the activation of dopamine D2 receptors (Vajdi-Hokmabad et al., 2017).

  • FDA-Approved Uses : Modafinil has been approved by the US FDA for treating conditions like narcolepsy, shift-work sleep disorder, and obstructive sleep apnea. It improves mood, fatigue, sleepiness, and cognition in sleep-deprived individuals (Kumar, 2008).

  • Effect on Cocaine Dependence : Modafinil improves clinical outcomes when combined with psychosocial treatment for cocaine dependence (Dackis et al., 2005).

  • Psychiatric Applications : It may lead to better executive functioning and attentional performance in patients with schizophrenia and is considered for remediation of cognitive dysfunction in various neuropsychiatric disorders (Morein-Zamir et al., 2006); (Minzenberg & Carter, 2008).

  • Potential in General Medicine : Modafinil shows promise for various uses in psychiatry and general medicine, including off-label applications like treating attention-deficit disorder and postanesthetic sedation (Ballon & Feifel, 2006).

Safety And Hazards

Modafinil Acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It may be harmful if inhaled, cause respiratory tract irritation, be harmful if absorbed through skin, cause skin irritation, cause eye irritation, and be harmful if swallowed .

Future Directions

Modafinil has been used for the treatment of several sleep disorders and is now undergoing clinical trials for its use in the treatment of stimulant addiction . Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings .

properties

IUPAC Name

2-benzhydrylsulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARQPIWTMBRJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979768
Record name (Diphenylmethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979768
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Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Modafinil Acid

CAS RN

63547-24-0, 112111-44-1, 112111-45-2
Record name Modafinil acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyhydrylsulfinylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil acid, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil acid, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Diphenylmethanesulfinyl)acetic acid
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Record name 2-benzhydrylsulfinylacetic acid
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Record name MODAFINIL ACID
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Synthesis routes and methods I

Procedure details

A 50 L three-necked round bottom flask equipped with a mechanical stirrer, a 2 L dropping funnel, a nitrogen inlet and an internal temperature probe was charged with benzhydrylthioacetic acid (3.5 kg, 13.54 mol), methanol (14 L) and H2SO4 (72 g) solution in isopropyl alcohol (6.5 L). To this mixture was added 30% H2O2 solution in water (3.75 L) drop wise over 80 minutes maintaining the temperature below 30 degrees C. Reaction mixture was further stirred for 7 hours, which resulted in formation of a crystalline solid. The reaction was monitored using TLC and HPLC. The resulting solid was filtered and washed with water (4.0 L) to give benzhydrylsulfinylacetic acid (2.5 kg) as a colorless solid. The peroxide was quenched with a NaHSO3 solution.
Name
benzhydrylthioacetic acid
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.75 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of benzhydrylthioacetic acid (63.7 g, 0.246 mol) in methanol (250 mL) was added a solution of concentrated H2SO4 (1.6 mL) in isopropyl alcohol (65 mL) at room temperature (about 22 degrees C.). To this suspension was added 30% H2O2 in water (65 mL) drop wise over 25 minutes. The reaction was monitored by TLC and was completed within 2 hours. The solution was diluted with a solution of NaHSO3 (125 mg) in water (700 mL). The resulting precipitate was filtered, washed with water, then methanol: water (1:1), and dried to give benzhydrylsulfinylacetic acid (47.6 g). 1H-NMR indicated the desired product was obtained along with ˜10 percent starting material and some impurities. The compound was triturated with ethanol (100 mL), filtered and dried to give pure benzhydrylsulfinylacetic acid (33.4 g, 49.4%) as a colorless solid. (See Prisinzano, T. et al, Tetrahedron Asymm., 2004, 15, 1053-1058)
Name
benzhydrylthioacetic acid
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
125 mg
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The (−)-α-methylbenzylamine-(−)-benzhydrylsulphinyl acetate is then converted to (−)-benzhydrylsulphinylacetic acid by acid hydrolysis. The latter is esterified in the presence of dimethyl sulphate and then converted to amide in the presence of ammonia (gas). The (−) or I (laevorotatory) enantiomer of modafinil is obtained through this process with an overall yield of 5.7% in relation to the (±) modafinil acid, calculated on the basis of the yields corresponding to each stage.
Name
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
SH Gorman - Journal of Chromatography B, 2002 - Elsevier
An assay was developed to determine concentrations of modafinil (dl-2-[(diphenylmethyl)sulfinyl]acetamide; Provigil ® ) and its two major circulating metabolites, modafinil acid and …
Number of citations: 38 www.sciencedirect.com
P Robertson, ET Hellriegel - Clinical pharmacokinetics, 2003 - Springer
… Both modafinil acid and modafinil sulfone were also detected in plasma.[11] Modafinil acid reached … The half-life of modafinil acid was estimated to be approximately half of that of parent …
Number of citations: 288 link.springer.com
ZZ Li, SY Yao, AH Wen, BH Ye - European Journal of Inorganic …, 2015 - Wiley Online Library
… added to the solution of modafinil acid, the singlet peak at δ = … of modafinil acid, although chiral modafinil acid has been … which to synthesize chiral modafinil acid and its analogues …
ML Cao, JL Zhu, ZL Zhi, BH Ye, SY Yao… - Chinese Journal of …, 2021 - Wiley Online Library
… , we explore the resolution of modafinil acid and its analogues, … The chiral recognition and resolution of racemic modafinil acid … with (R)-modafinil acid under dynamic thermodynamic …
Number of citations: 5 onlinelibrary.wiley.com
T GUO - Chinese Journal of Pharmaceutical Analysis, 2007 - ingentaconnect.com
… modafinil acid. ResultskThe linear concentration ranges of the calibration curves for modafinil and modafinil acid … The retention time for modafinil/modafinil acid and internal standard$…
Number of citations: 3 www.ingentaconnect.com
K Wu, T Guo, C Deng, Z Guan, L Li, T Zhou… - Acta Pharmacologica …, 2012 - nature.com
… modafinil acid were drawn before and at different time after the administration. Systematic population pharmacokinetic (PopPK) modeling for modafinil acid … modafinil into modafinil acid, …
Number of citations: 5 www.nature.com
YN Wong, SP King, WB Laughton… - The Journal of …, 1998 - Wiley Online Library
… concentrations of modafinil, modafinil acid, modafinil sulfone, or … AUC 0–∞ for modafinil acid were not affected by concomitant … for modafinil and modafinil acid after methylphenidate …
Number of citations: 105 accp1.onlinelibrary.wiley.com
AR McKinney, CJ Suann… - … in Mass Spectrometry …, 2005 - Wiley Online Library
… is modafinil acid, … modafinil acid and modafinil sulfone, in pharmaceutical preparations. We now report the development of a procedure for the detection of modafinil and modafinil acid …
YN Wong, D Simcoe, LN Hartman… - The Journal of …, 1999 - Wiley Online Library
… Standard curves for modafinil, modafinil acid, and modafinil sulfone were linear over the concentration range of 0.1 to 20 gg/mL and 1.0 to 200 gg/mL for plasma and urine samples, …
Number of citations: 192 accp1.onlinelibrary.wiley.com
MJ Minzenberg, CS Carter - Neuropsychopharmacology, 2008 - nature.com
… The major circulating metabolites modafinil acid and modafinil sulfone do not appear to exert any significant activity in the brain or periphery (Robertson and Hellriegel, 2003). The …
Number of citations: 790 www.nature.com

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